Cas no 1637754-69-8 (ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate)

Ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate is a fluorinated β-keto ester with a cyclobutyl substituent, offering unique reactivity in synthetic organic chemistry. The presence of both a fluorine atom and a cyclobutyl group enhances its utility as a versatile intermediate for constructing complex molecular frameworks. The fluorine moiety introduces electronic and steric effects, influencing selectivity in nucleophilic and electrophilic reactions. The cyclobutyl ring contributes to conformational rigidity, making it valuable in medicinal chemistry for probing structure-activity relationships. This compound is particularly useful in fluorination reactions, cycloadditions, and as a precursor for heterocycle synthesis. Its stability under standard conditions ensures reliable handling in laboratory applications.
ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate structure
1637754-69-8 structure
商品名:ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate
CAS番号:1637754-69-8
MF:C9H13FO3
メガワット:188.196126699448
CID:6090422
PubChem ID:165502166

ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate 化学的及び物理的性質

名前と識別子

    • ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate
    • EN300-1457749
    • 1637754-69-8
    • インチ: 1S/C9H13FO3/c1-2-13-9(12)7(10)8(11)6-4-3-5-6/h6-7H,2-5H2,1H3
    • InChIKey: WEMDAWKHBBPIGU-UHFFFAOYSA-N
    • ほほえんだ: FC(C(=O)OCC)C(C1CCC1)=O

計算された属性

  • せいみつぶんしりょう: 188.08487243g/mol
  • どういたいしつりょう: 188.08487243g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 43.4Ų

ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1457749-1000mg
ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate
1637754-69-8
1000mg
$1214.0 2023-09-29
Enamine
EN300-1457749-5000mg
ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate
1637754-69-8
5000mg
$3520.0 2023-09-29
Enamine
EN300-1457749-2500mg
ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate
1637754-69-8
2500mg
$2379.0 2023-09-29
Enamine
EN300-1457749-50mg
ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate
1637754-69-8
50mg
$1020.0 2023-09-29
Enamine
EN300-1457749-10000mg
ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate
1637754-69-8
10000mg
$5221.0 2023-09-29
Enamine
EN300-1457749-250mg
ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate
1637754-69-8
250mg
$1117.0 2023-09-29
Enamine
EN300-1457749-500mg
ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate
1637754-69-8
500mg
$1165.0 2023-09-29
Enamine
EN300-1457749-100mg
ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate
1637754-69-8
100mg
$1068.0 2023-09-29
Enamine
EN300-1457749-1.0g
ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate
1637754-69-8
1g
$0.0 2023-06-06

ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate 関連文献

Related Articles

ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoateに関する追加情報

Comprehensive Overview of Ethyl 3-Cyclobutyl-2-Fluoro-3-Oxopropanoate (CAS No. 1637754-69-8)

Ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate (CAS No. 1637754-69-8) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and synthetic organic chemistry. This ester derivative, characterized by its cyclobutyl and fluoro functional groups, is widely utilized as a key intermediate in the synthesis of complex molecules. Its unique structural features, including the oxopropanoate moiety, make it a valuable building block for researchers exploring novel drug candidates and agrochemicals.

The compound's molecular formula, C9H13FO3, reflects its moderate molecular weight and potential for diverse chemical modifications. Recent studies highlight its role in the development of fluorinated pharmaceuticals, a trending topic in medicinal chemistry due to the enhanced bioavailability and metabolic stability imparted by fluorine atoms. Researchers are particularly interested in how the ethyl ester group influences the compound's reactivity in nucleophilic substitution reactions, a common query in academic forums and search engines.

In the context of green chemistry, a hot topic among environmentally conscious researchers, ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate has been explored for its potential in solvent-free reactions and catalytic processes. This aligns with the growing demand for sustainable synthetic methods, as evidenced by frequent searches for "eco-friendly fluorination techniques" and "green synthesis of esters." The compound's compatibility with microwave-assisted synthesis—another popular research area—further enhances its appeal to modern chemists.

From a technical perspective, the cyclobutyl ring in this molecule introduces interesting steric effects that influence its conformational flexibility. This characteristic is frequently discussed in computational chemistry circles, where professionals search for "steric hindrance in small-ring compounds" or "conformational analysis of cyclobutane derivatives." The presence of both electron-withdrawing (fluoro and oxo groups) and electron-donating (ethyl ester) moieties creates a delicate electronic balance that enables selective transformations—a subject of numerous patent applications.

Analytical chemists often investigate CAS 1637754-69-8 using advanced techniques like NMR spectroscopy and mass spectrometry. Online queries such as "characterization of fluorinated esters" or "H NMR peaks for cyclobutyl compounds" reflect the community's interest in its spectral properties. The compound's stability under various pH conditions is another frequently researched aspect, particularly for those developing prodrug formulations—a trending concept in pharmaceutical development.

In material science applications, researchers have examined the compound's potential as a precursor for fluorinated polymers, addressing common search terms like "fluoroester monomers for specialty plastics." Its ability to participate in [4+2] cycloadditions—while maintaining the integrity of its fluoro substituent—makes it valuable for creating structurally diverse architectures. This versatility explains why academic laboratories and industrial R&D departments consistently include this compound in their inventories.

The synthesis of ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate typically involves fluorination of β-keto esters, a transformation that attracts considerable pedagogical interest. Chemistry educators often search for "mechanisms of fluorination reactions" or "stereoselective ester modifications," making this compound a relevant case study. Recent improvements in its preparation focus on atom economy and reduced byproduct formation—key concerns in process chemistry optimization.

As the pharmaceutical industry increasingly explores cyclobutane-containing drugs (a rising trend in drug discovery), the importance of intermediates like CAS 1637754-69-8 continues to grow. Its structural motif appears in several investigational compounds targeting neurological disorders and inflammatory conditions—topics generating substantial online engagement. The compound's oxopropanoate functionality particularly facilitates further derivatization through classical condensation reactions.

For chemical suppliers and distributors, proper storage recommendations for ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate remain a frequently accessed information category. Best practices suggest inert atmosphere preservation at controlled temperatures, with many safety data sheets emphasizing compatibility with common laboratory materials—details often sought through queries like "handling fluorinated esters safely."

In summary, ethyl 3-cyclobutyl-2-fluoro-3-oxopropanoate (CAS No. 1637754-69-8) represents a multifaceted chemical tool that bridges academic research and industrial applications. Its relevance to contemporary topics like fluorine chemistry, green synthesis, and drug discovery ensures continued scientific interest. As research progresses, this compound will likely maintain its status as a versatile intermediate addressing diverse chemical challenges across multiple disciplines.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.